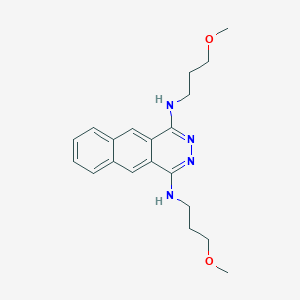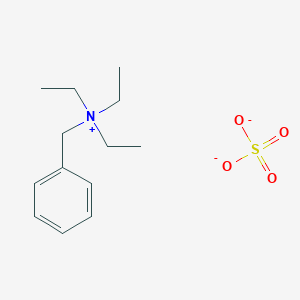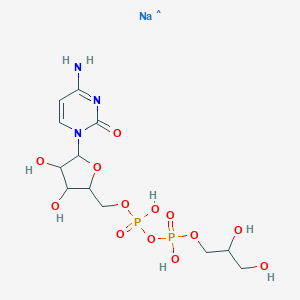![molecular formula C10H10N2O2 B027132 Ethyl-Pyrrolo[1,2-c]pyrimidin-3-carboxylat CAS No. 107407-80-7](/img/structure/B27132.png)
Ethyl-Pyrrolo[1,2-c]pyrimidin-3-carboxylat
Übersicht
Beschreibung
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Wirkungen
Pyrimidine, einschließlich Ethyl-Pyrrolo[1,2-c]pyrimidin-3-carboxylat, wurden als entzündungshemmend nachgewiesen . Diese Wirkungen werden ihrer inhibitorischen Reaktion gegen die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren zugeschrieben .
Antioxidative Eigenschaften
Pyrrolopyrimidine wurden auf ihre antioxidativen Eigenschaften untersucht . Diese Eigenschaften sind in vielen biologischen Prozessen wichtig und können helfen, Zellen vor Schäden zu schützen.
Antimikrobielle Wirkungen
Pyrrolopyrazinderivate, zu denen Pyrrolopyrimidine gehören, haben antimikrobielle Wirkungen gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente .
Antivirale Wirkungen
Pyrrolopyrazinderivate haben auch antivirale Wirkungen gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung antiviraler Therapien eingesetzt werden könnten .
Antifungal Wirkungen
Zusätzlich zu ihren antimikrobiellen und antiviralen Wirkungen haben Pyrrolopyrazinderivate antifungale Wirkungen gezeigt . Dies erweitert ihre potenzielle Verwendung bei der Behandlung verschiedener Infektionen weiter .
Antitumor-Aktivitäten
Pyrrolopyrimidine haben sich bei Antitumor-Aktivitäten als vielversprechend erwiesen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction forms 2-(acylethynyl)pyrroles, which are then treated with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide leads to the formation of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate .
Industrial Production Methods
Industrial production methods for ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum
Eigenschaften
IUPAC Name |
ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-4-3-5-12(8)7-11-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBOVOPFBPEEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CN2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376956 | |
| Record name | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107407-80-7 | |
| Record name | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)




